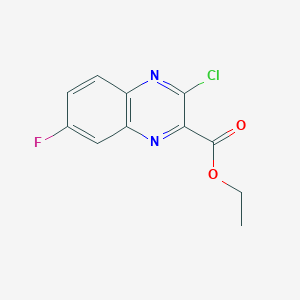

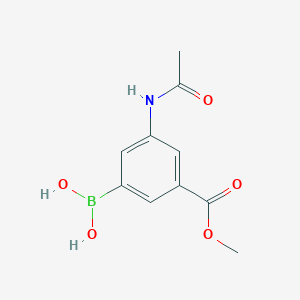

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルは、キノキサリン誘導体であり、窒素を含む複素環式化合物のクラスです。キノキサリンは、その多様な生物活性で知られており、さまざまな医薬品および工業用途で使用されています。 特にこの化合物は、キナーゼ阻害剤としての可能性があるため注目を集めており、がん研究および治療のための有望な候補となっています .

準備方法

3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルの合成は、通常、前駆体化合物をオキシ塩化リンとジメチルホルムアミド (DMF) と反応させることにより行われます。 一般的な方法は、以下の手順が含まれます :

出発物質: 前駆体化合物 (2b) を使用します。

オキシ塩化リンとの反応: 前駆体をオキシ塩化リン (2.3 mL) とDMF (230 µL) と反応させます。

生成物の形成: 反応により、3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルが褐色の油状物として収率100%で得られます。

化学反応の分析

3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルは、以下を含むさまざまな化学反応を起こします。

置換反応: この化合物は、クロロ基とフルオロ基の存在により、求核置換反応を起こす可能性があります。

酸化と還元:

一般的な試薬と条件: 置換反応に使用する一般的な試薬には、アミンやチオールなどの求核剤があります。酸化反応には過酸化水素などの酸化剤を使用することができ、還元反応には水素化ホウ素ナトリウムなどの還元剤を使用することができます。

科学研究の用途

3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルには、いくつかの科学研究における用途があります。

化学: より複雑なキノキサリン誘導体の合成における中間体として使用されます。

生物学: この化合物は、がんの進行に関与するPim-1およびPim-2キナーゼを標的とするキナーゼ阻害剤としての可能性を示しています.

医学: キナーゼ阻害特性を持つため、がん治療における可能性が探られています。

産業: この化合物を含むキノキサリン誘導体は、染料、顔料、その他の工業用化学品の開発に使用されています。

科学的研究の応用

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

Medicine: Due to its kinase inhibitory properties, it is being explored for its potential in cancer therapy.

Industry: Quinoxaline derivatives, including this compound, are used in the development of dyes, pigments, and other industrial chemicals.

作用機序

3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルの作用機序には、キナーゼ阻害剤としての役割が含まれています。それは、さまざまな癌で過剰発現しているPim-1およびPim-2キナーゼを標的としています。 これらのキナーゼを阻害することにより、この化合物は癌細胞の増殖と増殖を阻害することができます . 含まれる分子経路には、癌細胞の生存に不可欠なシグナル伝達経路の阻害が含まれます。

類似化合物との比較

3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルは、他のキノキサリン誘導体と比較することができます。

7-フルオロ-3-ヒドロキシキノキサリン-2-カルボン酸エチル: この化合物は、クロロ基の代わりにヒドロキシル基を持っており、反応性と生物活性に影響を与える可能性があります.

7-メトキシキノキサリン: メトキシ基での置換により、特定の生物活性が強化される可能性がありますが、他の生物活性は低下する可能性があります.

7-トリフルオロメチルキノキサリン: トリフルオロメチル基の存在は、化合物の薬物動態特性と脳への浸透に大きな影響を与える可能性があります.

3-クロロ-7-フルオロキノキサリン-2-カルボン酸エチルは、その独特の置換パターンにより際立っており、研究および産業用途に適した独自の化学的および生物学的特性を付与しています。

特性

IUPAC Name |

ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)9-10(12)15-7-4-3-6(13)5-8(7)14-9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMORIMSWGGQBRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)F)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)

![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)

![(6S,7S)-2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B11755967.png)

![Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B11755976.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755993.png)

![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)